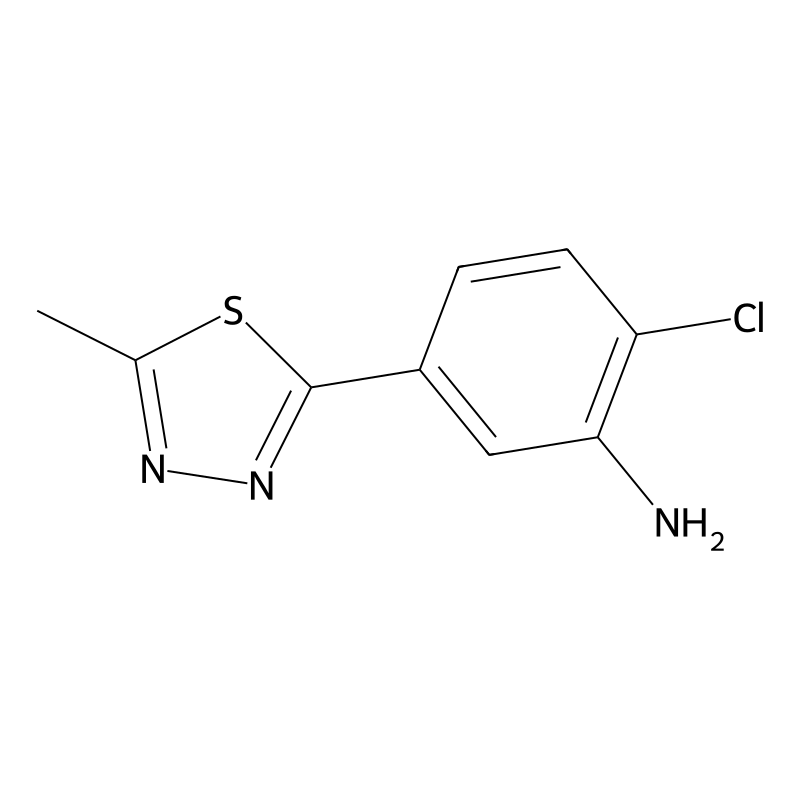

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline

Catalog No.

S7922956

CAS No.

M.F

C9H8ClN3S

M. Wt

225.70 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline

IUPAC Name

2-chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

InChI

InChI=1S/C9H8ClN3S/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,11H2,1H3

InChI Key

YHBFJGAWGRYCKC-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)C2=CC(=C(C=C2)Cl)N

Canonical SMILES

CC1=NN=C(S1)C2=CC(=C(C=C2)Cl)N

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that belongs to the thiadiazole family. It is also known as 1-(2-chlorophenyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one 5-methyl-2,3-dihydro-1,3,4-thiadiazole, or CMTA. The compound is white or pale yellow in color and has a molecular formula of C11H10ClN3S. CMTA's molecular weight is 253.74 g/mol.

CMTA is a crystalline solid that is stable in air and exhibits high thermal stability. Its melting point is reported to be around 137°C, and its boiling point is approximately 430-440°C. CMTA is sparingly soluble in water but is soluble in organic solvents such as ethanol and acetone. It is a weakly acidic compound, with a pKa of around 6.67.

CMTA can be synthesized via several methods. One common synthesis method involves the condensation of 2-chloroaniline, 2-mercapto-5-methyl-1,3,4-thiadiazole, and acetic anhydride, followed by recrystallization. The synthesized CMTA can be characterized by various techniques, including NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography.

Several analytical methods can be employed to detect and quantify CMTA in various samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HR-MS), and electrochemical methods.

CMTA has demonstrated promising biological properties in several studies. For example, CMTA has been found to possess antitumor activity against various cancer cell lines, including breast cancer and lung cancer cells. Moreover, CMTA has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.

Few studies have investigated CMTA's toxicity and safety in scientific experiments. However, some studies have reported that CMTA can induce genotoxicity and mutagenicity in vitro. Nonetheless, further studies are needed to explore the compound's safety and toxicity profile.

CMTA has several potential applications in scientific experiments. For instance, CMTA can serve as a precursor for the synthesis of various benzimidazole-based compounds, which possess promising biological activities. Additionally, CMTA can be used as an analytical standard in various analytical methods to detect and quantify other thiadiazole-containing compounds.

Research on CMTA's properties and potential applications is still in its early stages. Nonetheless, several studies have demonstrated the compound's promising biological properties, including antitumor and antimicrobial activities.

CMTA has significant potential implications in various fields of research and industry. For instance, CMTA and its derivatives could be employed as antitumor and antimicrobial agents in pharmaceuticals. Additionally, CMTA could serve as a precursor for the synthesis of other bioactive compounds such as fungicides, herbicides, and insecticides. Moreover, CMTA could be used in organic electronic devices, such as OLEDs and OPVs.

Several limitations to CMTA's research and applications exist. For example, the compound's safety and toxicity profile in vivo has not yet been thoroughly investigated. Moreover, the compound's limited solubility in water could hinder its potential in pharmaceutical applications. Furthermore, additional research is necessary to explore CMTA's potential in various fields of research and industry. Potential future directions for CMTA research could include further exploration of its biological activities and the development of new synthetic methods to obtain derivatives with improved properties. The compound's potential as a chiral source and its use in asymmetric catalysis also represent exciting directions for future research.

In conclusion, 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a promising chemical compound with significant potential in various fields of research and industry. The compound's physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, and limitations and future directions have been discussed in this paper. Further research on CMTA could lead to breakthroughs in various fields, making it a compound of significant interest and potential.

In conclusion, 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a promising chemical compound with significant potential in various fields of research and industry. The compound's physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, and limitations and future directions have been discussed in this paper. Further research on CMTA could lead to breakthroughs in various fields, making it a compound of significant interest and potential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.0127461 g/mol

Monoisotopic Mass

225.0127461 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds